molecular formula C10H13BrO2 B1589123 3,4-Dimethoxyphenethyl bromide CAS No. 40173-90-8

3,4-Dimethoxyphenethyl bromide

Cat. No.: B1589123
CAS No.: 40173-90-8
M. Wt: 245.11 g/mol
InChI Key: LTAGXVMHLFYRNK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethoxyphenethyl bromide can be synthesized through the bromination of 3,4-dimethoxyphenethyl alcohol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenethyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromide can yield the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include the corresponding ethylbenzene derivatives.

Scientific Research Applications

3,4-Dimethoxyphenethyl bromide is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is investigated for its potential pharmacological properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxyphenethyl bromide involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This property makes it useful in the synthesis of various organic compounds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethoxybenzyl bromide
  • 4-Nitrobenzyl bromide
  • 3,4-Dichlorobenzyl bromide
  • 2-Methoxyphenethyl bromide
  • 4-Methylphenethyl bromide
  • 3-Bromophenethyl bromide

Uniqueness

3,4-Dimethoxyphenethyl bromide is unique due to the presence of two methoxy groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The methoxy groups can provide electron-donating effects, making the compound more reactive towards electrophiles and nucleophiles .

Properties

IUPAC Name

4-(2-bromoethyl)-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAGXVMHLFYRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466952
Record name 3,4-Dimethoxyphenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40173-90-8
Record name 3,4-Dimethoxyphenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethoxyphenethyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Part A. A solution of 3,4-dimethoxyphenethyl alcohol (7.30 g, 40.1 mmol) and carbon tetrabromide (17.3 g, 52.1 mmol) in methylene chloride (100 mL)was cooled to 0° C., and a solution of triphenylphosphine (13.7 g, 52.1 mmol) in methylene chloride (50 mL) was added dropwise with stirring.After 20 hours, the reaction mixture was evaporated, and separated by flashchromatography (1:9 ethyl acetate-hexane) to afford the product, 1-(2-bromoethyl)-3,4-dimethoxybenzene, as a waxy solid, mp 72°-73° C. (9.48 g, 38.7 mmol, 96%). 1H NMR (CDCl3): δ 6.82 (1H, d, J=8.1 Hz); 6.75 (1H, dd, J=8.1, 1.8 Hz); 6.73 (1H, d, J=1.8 Hz); 3.88 (3H, s); 3.87 (3H, s); 3.55 (2H, t, J=7.7 Hz); 3.11 (2H, t, J=7.7 Hz). Mass spectrum (NH3 -CI/DDIP): m/z 264 (93%); 262 (100%); 245 (9%); 165 (6%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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